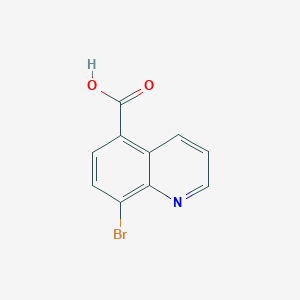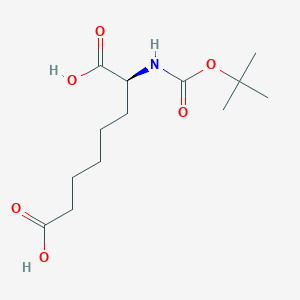
3-tert-Butyl-4-methoxy-benzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-Butyl-4-methoxy-benzenesulfonyl chloride (TBMBSC) is an organic compound with a wide range of applications in the chemical and pharmaceutical industries. It is a white crystalline solid with a melting point of 134-136°C and a boiling point of 250-255°C. It is a versatile reagent used for a variety of synthetic transformations, including the synthesis of sulfonamides, amines, and peptides. TBMBSC is also a key component in the synthesis of various drugs and pharmaceuticals.
Scientific Research Applications
Preparation of Derivatives and Complexes
3-tert-Butyl-4-methoxy-benzenesulfonyl chloride is utilized in synthesizing various chemical derivatives and complexes. For instance, it's involved in the preparation of N(α)-tert-butoxycarbonyl-S-3-nitro-2-pyridinesulfenyl derivatives of cysteine and D-penicillamine using 4-methoxybenzyl 3-nitro-2-pyridyl sulfide (Ueki, Honda, Kazama, & Katoh, 1994). Additionally, it's employed in synthesizing magnesium complexes incorporated by sulfonate phenoxide ligands, showcasing its role in organometallic chemistry (Chen, Liu, Lin, & Ko, 2010).
Photoreactions and Electrochemical Studies
The chemical is also significant in photoreaction studies. For instance, its derivatives are used in the photosolvolysis of benzyl chlorides in tert-butyl alcohol, contributing to the understanding of excited states in photochemical reactions (Cristol & Bindel, 1981). Moreover, in electroanalytical chemistry, derivatives like 5,11,17,23-Tetra-tert-butyl-25,27-bis(p-toluenesulfonyl)-26,28-bis(hydroxy)calix[4]arene have been synthesized from p-tert-butylcalix[4]arene and p-toluenesulfonyl chloride for studying oxidative electrochemistry (Vataj, Louati, Jeunesse, & Matt, 2004).
Catalytic Reactions and Polymerization
This chemical finds applications in catalytic reactions, such as the methoxycarbonylation of aryl chlorides catalyzed by palladium complexes (Jiménez-Rodríguez, Eastham, & Cole-Hamilton, 2005). It's also used in ring-opening polymerization processes, for instance, in synthesizing functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds, indicating its importance in polymer chemistry (Rangaswamy, Kumar, Harini, & Naik, 2017).
Crystal Structure Analysis
In crystallography, compounds derived from this compound are analyzed for their crystal structures, aiding in the understanding of molecular interactions and geometry. This is exemplified by the study of compounds like 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide (Balu & Gopalan, 2013).
Medicinal Chemistry and Drug Development
While excluding direct drug use and dosage information, it's important to note that derivatives of this chemical play a role in medicinal chemistry. For instance, they are involved in the preparation of precursors for specific drug derivatives, contributing to the development of novel pharmaceutical compounds (Katritzky, Wu, Rachwał, Macomber, & Smith, 1993).
Safety and Hazards
Properties
IUPAC Name |
3-tert-butyl-4-methoxybenzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO3S/c1-11(2,3)9-7-8(16(12,13)14)5-6-10(9)15-4/h5-7H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTKLMIMDSOBTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453964 |
Source


|
| Record name | 3-tert-butyl-4-methoxybenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69129-42-6 |
Source


|
| Record name | 3-tert-butyl-4-methoxybenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-N-[2-(5-bromo-6-methoxyindan-1-yl)ethyl]propionamide](/img/structure/B1278803.png)
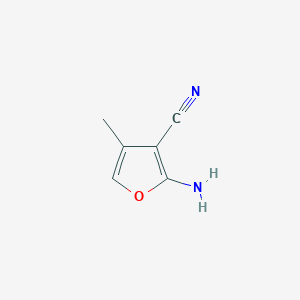

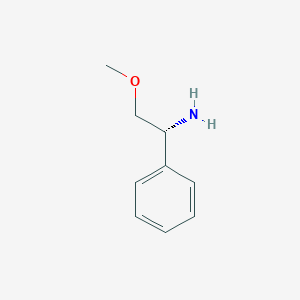

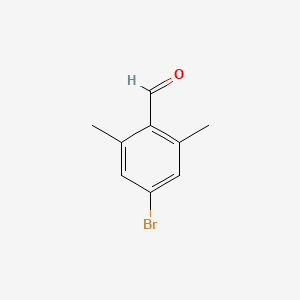
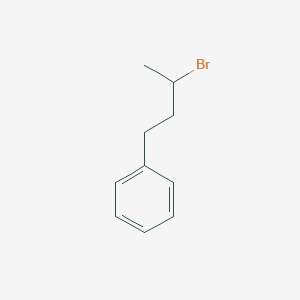
![(1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1278820.png)



